molecular formula C15H16BrNO B585993 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine CAS No. 669716-58-9

2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine

Cat. No.: B585993
CAS No.: 669716-58-9
M. Wt: 306.203
InChI Key: DOZJKXJBAFQCPO-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid that is soluble in organic solvents and has a melting point of 111-113°C. It is a key intermediate in the synthesis of many biologically active compounds and is used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine is explored in the context of synthetic chemistry. For instance, Hertog et al. (2010) describe the synthesis of related compounds like 2-amino-5-ethoxypyridine, highlighting challenges in substituting the bromine atom and various side reactions (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010). Similarly, Zhu et al. (2003) discuss the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, which are produced using ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation (Zhu, Lan, & Kwon, 2003).

Biological and Medical Applications

  • In the field of medicinal chemistry, bromophenols, which are structurally related to this compound, have been synthesized and evaluated for their biofilm inhibition, antioxidant, and mutagenic activities. For example, Sheikh et al. (2021) synthesized a series of benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides and assessed them for their antioxidant and biofilm inhibition properties (Sheikh, ZIA-UR-REHMAN, Imran, & Mahmood, 2021).

Material Science and Coordination Chemistry

  • In the realm of material science and coordination chemistry, Takjoo et al. (2013) worked on the synthesis of copper(II) and oxido-vanadium(IV) complexes of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol. Their study involved characterizing these compounds by elemental analyses, FT-IR, UV–Vis, TGA, and X-ray diffraction (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).

Antioxidant Research

  • In the field of antioxidant research, compounds structurally similar to this compound have been isolated from marine algae and evaluated for their radical scavenging activity. Li et al. (2012) isolated new nitrogen-containing bromophenols from Rhodomela confervoides, demonstrating their potential as natural antioxidants in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).

Microbial Transformation

  • In the area of microbial transformation, Parshikov (2022) observed the transformation of related compounds like 4-ethylpyridine and 2-methyl-5-ethylpyridine by the fungus Beauveria bassiana, which led to the formation of optically active (-)-(1-hydroxyethyl)pyridine and other products through stereoselective oxidation and hydroxylation (Parshikov, 2022).

Properties

IUPAC Name

2-[2-(4-bromophenoxy)ethyl]-5-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-2-12-3-6-14(17-11-12)9-10-18-15-7-4-13(16)5-8-15/h3-8,11H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZJKXJBAFQCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747230
Record name 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669716-58-9
Record name 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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